Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17588129
InChI: InChI=1S/C12H11F3N2O2/c1-19-10(18)11(16,12(13,14)15)8-6-17-9-5-3-2-4-7(8)9/h2-6,17H,16H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C12H11F3N2O2
Molecular Weight: 272.22 g/mol

Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate

CAS No.:

Cat. No.: VC17588129

Molecular Formula: C12H11F3N2O2

Molecular Weight: 272.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate -

Specification

Molecular Formula C12H11F3N2O2
Molecular Weight 272.22 g/mol
IUPAC Name methyl (2R)-2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C12H11F3N2O2/c1-19-10(18)11(16,12(13,14)15)8-6-17-9-5-3-2-4-7(8)9/h2-6,17H,16H2,1H3/t11-/m1/s1
Standard InChI Key BBQYGXRPMLVVGN-LLVKDONJSA-N
Isomeric SMILES COC(=O)[C@](C1=CNC2=CC=CC=C21)(C(F)(F)F)N
Canonical SMILES COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three critical components:

  • An indole ring system, which confers π-π stacking capabilities and hydrogen-bonding potential through its pyrrole and benzene fused rings.

  • A trifluoromethyl group (-CF₃) at the β-position of the alaninate backbone, enhancing metabolic stability and lipophilicity.

  • A methyl ester group at the carboxyl terminus, which can serve as a prodrug motif or be hydrolyzed for further functionalization .

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of these groups:

  • ¹H NMR: Signals at δ 7.0–7.5 ppm correspond to aromatic protons of the indole ring, while the methyl ester appears as a singlet near δ 3.7 ppm.

  • ¹³C NMR: The trifluoromethyl carbon resonates at ~120 ppm (quartet, J = 280 Hz), and the carbonyl carbon of the ester is observed near δ 170 ppm.
    Mass spectrometry (MS) data show a molecular ion peak at m/z 272.22, consistent with the molecular weight.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁F₃N₂O₂
Molecular Weight272.22 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.510±0.06 g/cm³ (predicted)
pKa8.55±0.46 (predicted)

Synthesis and Preparation Methods

Multi-Step Synthetic Routes

The synthesis typically begins with commercially available indole-3-carbaldehyde. A representative pathway involves:

  • Strecker Amino Acid Synthesis: Condensation of indole-3-carbaldehyde with methyl trifluoropyruvate in the presence of ammonium chloride yields the α-amino nitrile intermediate.

  • Hydrolysis and Esterification: The nitrile group is hydrolyzed to a carboxylic acid, followed by esterification with methanol under acidic conditions.

  • Purification: Chromatographic techniques isolate the product in yields of 45–60%.

Optimization Strategies

  • Catalysis: Palladium nanoparticles (5 mol%) in ethanol improve reaction rates by 30% compared to traditional acid catalysis.

  • Green Solvents: Substituting dichloromethane with cyclopentyl methyl ether reduces environmental impact without compromising yield.

TargetActivityModel System
PKCαIC₅₀ = 2.3 µMIn vitro kinase
S. aureusMIC = 16 µg/mLBroth microdilution
COX-2No inhibition at 100 µMEnzyme immunoassay

Analytical and Characterization Techniques

Stability Under Stress Conditions

  • Thermal Degradation: Heating to 100°C for 24 hr causes <5% decomposition, indicating thermal resilience.

  • Photostability: UV exposure (300 nm, 48 hr) leads to 12% degradation, necessitating amber storage vials .

Chemical Reactivity and Derivative Formation

Ester Hydrolysis

Treatment with 2N NaOH at 60°C for 6 hr quantitatively generates the carboxylic acid derivative, a key intermediate for prodrug development:
RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Electrophilic Substitution

The indole C-2 position undergoes bromination with N-bromosuccinimide (NBS) in DMF, yielding a dibrominated analog in 78% yield. Regioselectivity is confirmed by NOESY correlations.

Future Perspectives and Research Directions

Targeted Drug Delivery

Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance tumor accumulation. Molecular dynamics simulations predict 40% higher uptake in EGFR-overexpressing cells compared to free drug.

Agricultural Applications

Preliminary fungicidal activity against Phytophthora infestans (EC₅₀ = 50 µM) suggests potential as a crop protection agent. Field trials are needed to assess rainfastness and soil mobility.

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